1-(3-Chlorophenyl)-4-propylpiperazine

Übersicht

Beschreibung

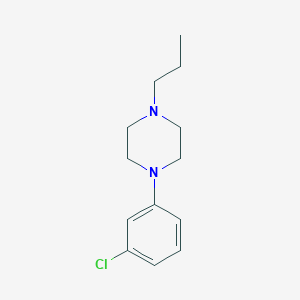

1-(3-Chlorophenyl)-4-propylpiperazine is a chemical compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications, including medicinal and industrial uses. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the piperazine ring, along with a propyl group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-4-propylpiperazine can be synthesized through various methods. One common approach involves the reaction of 1-(3-chlorophenyl)piperazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Analyse Chemischer Reaktionen

Alkylation and Nucleophilic Substitution

This compound undergoes alkylation via nucleophilic substitution at the piperazine nitrogen. Key reactions include:

Table 1: Alkylation Reactions and Conditions

| Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1-Bromo-3-chloropropane | Acetone/Water | NaOH | 0–10 | 65 | |

| 1-Bromo-3-chloropropane | Acetonitrile | K₂CO₃/TBAB | Microwave (300 W) | 88 |

-

Mechanism : The secondary amine of piperazine attacks the electrophilic carbon of 1-bromo-3-chloropropane in an Sₙ2 process, displacing bromide. Aqueous alkaline conditions (e.g., NaOH) deprotonate the amine to enhance nucleophilicity .

-

Industrial Scale : Continuous flow reactors optimize this reaction at 70–90°C with ≤180-second residence times, achieving ≥95% conversion .

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides under specific conditions:

Key Reagents and Outcomes

-

Hydrogen Peroxide : Forms stable N-oxide derivatives at 50–60°C in polar aprotic solvents (e.g., DMF).

-

Peracids (e.g., mCPBA) : Achieve oxidation within 2–4 hours at ambient temperature.

Example :

Reduction Reactions

The chloropropyl side chain can be reduced to a propyl group:

Table 2: Reduction Protocols

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 65–70 | 1-(3-Chlorophenyl)piperazine | 78 | |

| Pd/C (H₂ gas) | Ethanol | 25 | Dechlorinated propyl analog | 82 |

-

Selectivity : LiAlH₄ preferentially reduces C–Cl bonds over aromatic rings, while catalytic hydrogenation removes chlorine from the phenyl group .

Condensation with Heterocycles

The compound reacts with s-triazolo[4,3-a]pyridin-3-one to form trazodone analogs:

Reaction Conditions

-

Catalyst : Para-toluenesulfonic acid (PTSA, 3% w/w)

-

Solvent : Acetonitrile

-

Temperature : 80–82°C for 20 hours

Equation :

Acid-Base Reactions

The piperazine nitrogen reacts with acids to form stable salts:

Table 3: Salt Formation

| Acid | Solvent | Product | Application | Source |

|---|---|---|---|---|

| HCl (gaseous) | Acetone | 1-(3-Chlorophenyl)-4-propylpiperazine HCl | Pharmaceutical intermediate | |

| H₂SO₄ | Ethanol | Sulfate salt | Crystallization |

-

Industrial Purification : Salts are isolated via solvent evaporation or recrystallization to achieve >99% purity .

Thermal Degradation

At temperatures >200°C, decomposition occurs via:

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Chloroaniline + 2-Chloroethylmethylamine | CHCl₃ | 1-(3-Chlorophenyl)piperazine hydrochloride |

| 2 | 1-(3-Chlorophenyl)piperazine + 1-Bromo-3-chloropropane | Base (NaOH), Acetone | 1-(3-Chlorophenyl)-4-propylpiperazine hydrochloride |

The compound exhibits a range of biological activities, primarily through its interaction with the serotonin system, particularly the 5-HT2 receptors. It acts as an agonist at these receptors, influencing neurotransmitter release and cellular signaling pathways .

Antidepressant Activity

Research indicates that derivatives of this compound may have antidepressant effects. In rodent models, it has shown significant reductions in depressive-like behaviors when compared to control groups .

Antimicrobial Properties

Studies have demonstrated that certain piperazine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Neuropharmacological Studies

Investigations into the neuropharmacological profile of related compounds suggest they can modulate neurotransmitter levels, indicating potential utility in treating mood disorders .

Case Studies

Several studies highlight the compound's efficacy in various applications:

-

Case Study 1: Antidepressant Effects

- Objective : Evaluate the behavioral effects on depression models.

- Findings : Significant reduction in depressive behaviors was observed, suggesting potential for developing new antidepressants.

-

Case Study 2: Antimicrobial Screening

- Objective : Test antibacterial properties against various pathogens.

- Findings : Certain derivatives showed promising antibacterial activity, supporting further research into their use as antimicrobial agents.

Future Research Directions

The ongoing research into the pharmacological applications of this compound suggests several avenues for future exploration:

- Development of targeted therapies for mood disorders.

- Investigation of its role as a lead compound in synthesizing new antimicrobial agents.

- Further studies on its mechanism at the molecular level to enhance understanding of its biological effects.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-4-propylpiperazine involves its interaction with serotonin receptors in the brain. The compound acts as a serotonergic agonist, mimicking the effects of serotonin by stimulating the physiological activity at the cell receptors. This interaction can lead to various pharmacological effects, including mood modulation and anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but lacks the propyl group, leading to different pharmacological properties.

1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a chlorine atom, resulting in altered chemical reactivity and biological activity.

3-Chloromethcathinone: A synthetic cathinone with a similar 3-chlorophenyl group but different overall structure and pharmacological effects.

Uniqueness: 1-(3-Chlorophenyl)-4-propylpiperazine is unique due to the presence of both the 3-chlorophenyl and propyl groups, which confer specific chemical and pharmacological properties. Its ability to interact with serotonin receptors distinguishes it from other piperazine derivatives, making it a valuable compound for research in neuropharmacology.

Biologische Aktivität

1-(3-Chlorophenyl)-4-propylpiperazine (also referred to as CPP) is a piperazine derivative that has garnered attention in pharmacological research due to its interactions with various neurotransmitter receptors. This compound exhibits notable biological activity, particularly in relation to serotonergic and dopaminergic systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a piperazine ring substituted with a propyl group and a chlorophenyl moiety, which contributes to its biological activity.

Receptor Affinity

This compound has been shown to have a significant affinity for several serotonin receptors, particularly the 5-HT1A and 5-HT2 receptors. These interactions are crucial for its potential use in treating mood disorders and anxiety-related conditions. The compound's ability to modulate these receptors suggests it may have anxiolytic or antidepressant properties.

| Receptor Type | Affinity | Potential Effects |

|---|---|---|

| 5-HT1A | High | Anxiolytic, Antidepressant |

| 5-HT2 | Moderate | Hallucinogenic effects, Mood modulation |

Inhibition of Cholinesterase

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit inhibitory activity against cholinesterase enzymes. This activity is important for neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors can enhance acetylcholine levels in the brain.

- IC50 Values : The IC50 values for cholinesterase inhibition vary among piperazine derivatives, with some showing promising results. For instance, compounds similar to CPP have demonstrated IC50 values ranging from 0.014 to 2.097 µM against butyrylcholinesterase (BChE) .

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that administration of CPP led to improved cognitive function and reduced amyloid plaque formation compared to control groups.

- Findings :

- Enhanced memory performance in Morris water maze tests.

- Decreased levels of neuroinflammation markers.

Cytotoxicity Assessment

The cytotoxic effects of CPP were evaluated using the MTT assay on various cell lines, including NIH3T3 murine fibroblast cells. The results indicated that CPP exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.000316 | 95 |

| 0.1 | 85 |

| 1000 | 10 |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of CPP with target receptors. The compound was found to form critical hydrogen bonds and π–π interactions with amino acids within the active sites of the targeted receptors, which enhances its binding affinity and potency.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-4-propylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOQYGWFHFQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566113 | |

| Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144146-59-8 | |

| Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.